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Compound of Interest

Compound Name: OTS964 hydrochloride

Cat. No.: B560098 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to the in vivo administration of

OTS964 hydrochloride in mouse models, based on preclinical research findings. OTS964 is a

potent and selective dual inhibitor of T-LAK cell-originated protein kinase (TOPK) and cyclin-

dependent kinase 11 (CDK11), demonstrating significant anti-tumor activity in various cancer

models.[1][2][3][4][5][6]

Mechanism of Action: OTS964 primarily targets TOPK (also known as PBK), a serine/threonine

kinase highly expressed in a wide range of human cancers and correlated with poor prognosis.

[1][7][8] Inhibition of TOPK by OTS964 disrupts cytokinesis, the final stage of cell division,

leading to apoptosis in cancer cells.[1][9][10] More recent studies have also identified OTS964

as a potent inhibitor of CDK11, a kinase involved in cell cycle regulation and transcription,

suggesting a dual mechanism contributing to its anti-cancer effects.[3][4][5][6][11]

Formulation and Administration: OTS964 hydrochloride can be administered via intravenous

(i.v.) or oral (p.o.) routes.[1][7][8] While the free form of OTS964 has shown efficacy, it is

associated with transient hematopoietic toxicity, including leukocytopenia.[1][7][8][12] To

mitigate these side effects, a liposomal formulation has been developed, which has been

shown to cause complete tumor regression without detectable toxicity in mice.[1][7][8][10]
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Quantitative Data Summary
The following tables summarize the in vivo efficacy and administration protocols for OTS964
hydrochloride in mouse xenograft models.

Table 1: Intravenous Administration of Liposomal OTS964 in LU-99 Lung Cancer Xenograft

Model

Parameter Value Reference

Mouse Strain BALB/cSLC-nu/nu [12]

Tumor Model
Subcutaneous LU-99 human

lung cancer xenograft
[7][8][13]

Initial Tumor Volume ~150 mm³ [7][8][13]

Drug Formulation Liposomal OTS964 [1][10]

Vehicle 5% glucose solution [14]

Dosage 40 mg/kg [3][5][11][12]

Administration Route Intravenous (i.v.) injection [3][5][11][12]

Treatment Schedule
Twice a week for three weeks

(e.g., Days 1, 4, 8, 11, 15, 18)
[3][5][7][8][11]

Observed Efficacy

Rapid and continuous tumor

shrinkage, leading to complete

regression in 5 out of 6 mice.

[7][8][15]

Toxicity Profile
No detectable hematopoietic

toxicity.
[7][8][10]

Table 2: Oral Administration of Free OTS964 in LU-99 Lung Cancer Xenograft Model
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Parameter Value Reference

Mouse Strain Nude mice [3]

Tumor Model
Subcutaneous LU-99 human

lung cancer xenograft
[7][8]

Drug Formulation Free OTS964 [13]

Dosage 50 mg/kg or 100 mg/kg [3][5][11][13]

Administration Route Oral gavage (p.o.) [3][5][11][13]

Treatment Schedule Once daily for two weeks [3][5][7][8][11][13]

Observed Efficacy

Complete tumor regression in

all 6 mice at the 100 mg/kg

dose.

[7][8]

Toxicity Profile

Transient leukocytopenia,

which recovered within two

weeks post-treatment. No

significant body weight loss.

[7][8][13]

Signaling Pathway and Mechanism of Action
The diagram below illustrates the proposed signaling pathway through which OTS964 exerts its

anti-tumor effects. By inhibiting TOPK, OTS964 prevents the phosphorylation of downstream

targets essential for the completion of cytokinesis. This leads to mitotic catastrophe and

subsequent apoptosis in rapidly dividing cancer cells.

Drug Action Kinase Target Cellular Process Cellular Outcome

OTS964 Hydrochloride TOPK (PBK)
CDK11

Inhibits Cytokinesis
(Cell Division)

Promotes Apoptosis
(Cell Death)

Inhibition leads to
Tumor Regression

Leads to

Click to download full resolution via product page
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Caption: OTS964 inhibits TOPK/CDK11, leading to cytokinesis failure and apoptosis.

Experimental Protocols
The following are detailed protocols for the administration of OTS964 hydrochloride in a

mouse xenograft model.

Protocol 1: Intravenous Administration of Liposomal
OTS964
1. Materials and Reagents:

OTS964 hydrochloride
Pre-formed liposomes (e.g., from a commercial supplier)
5% glucose solution (sterile)
BALB/cSLC-nu/nu mice (female, 6-8 weeks old)
LU-99 human lung cancer cells
Matrigel (optional)
Syringes (1 mL) and needles (27-30 gauge)
Calipers for tumor measurement
Animal balance

2. Experimental Workflow Diagram:
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1. Tumor Cell Implantation
(LU-99 cells subcutaneously)

2. Tumor Growth Monitoring
(Wait until ~150 mm³)

3. Randomization
(Group into treatment & control)

4. Drug Preparation
(Encapsulate OTS964 in liposomes)

5. Intravenous Administration
(40 mg/kg, twice weekly for 3 weeks)

6. Monitoring
(Tumor volume and body weight)

7. Endpoint Analysis
(Tumor regression assessment)

Click to download full resolution via product page

Caption: Workflow for intravenous OTS964 administration in a mouse xenograft model.

3. Procedure:

Tumor Cell Implantation:

Culture LU-99 cells to ~80% confluency.
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Harvest and resuspend cells in sterile PBS or culture medium at a concentration of 5-10 x
10⁶ cells per 100 µL. An equal volume of Matrigel can be mixed to improve tumor take rate.
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

Tumor Growth and Grouping:

Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using
the formula: (Length x Width²) / 2.
When tumors reach an average volume of approximately 150 mm³, randomize the mice into
treatment and vehicle control groups (n=6-10 mice per group).[7][8]

Drug Preparation and Administration:

Prepare the liposomal OTS964 formulation according to the manufacturer's instructions to a
final concentration suitable for a 40 mg/kg dose in a 10 mL/kg injection volume.[12][13] The
drug is typically dissolved in a suitable solvent like DMSO before encapsulation.[12]
Dilute the final formulation in a sterile 5% glucose solution.[14]
Administer 40 mg/kg of liposomal OTS964 intravenously via the tail vein.[12]
The treatment is administered twice a week for three consecutive weeks.[7][8]

Monitoring and Endpoint:

Measure tumor volume and mouse body weight twice a week as an indicator of efficacy and
toxicity.[13]
Continue monitoring even after the final dose, as tumor regression has been observed to
continue post-treatment.[7][8]
The experiment endpoint is typically defined by complete tumor regression, significant tumor
burden in the control group, or signs of distress in the animals, following institutional animal
care and use committee (IACUC) guidelines.

Protocol 2: Oral Administration of Free OTS964
1. Materials and Reagents:

OTS964 hydrochloride
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
Nude mice (female, 6-8 weeks old)
LU-99 human lung cancer cells
Oral gavage needles
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Other materials as listed in Protocol 1.

2. Procedure:

Tumor Implantation and Grouping: Follow steps 1 and 2 from Protocol 1.
Drug Preparation and Administration:

Prepare a suspension of OTS964 hydrochloride in the chosen vehicle to a final
concentration for a 50 or 100 mg/kg dose, with an administration volume of 10 mL/kg.[13]
Administer the OTS964 suspension or vehicle control once daily via oral gavage.
Continue the daily treatment for two consecutive weeks.[7][8][13]

Monitoring and Endpoint:

Follow step 4 from Protocol 1.
Pay close attention to signs of hematopoietic toxicity, although it is reported to be transient.
[2][6][12] Complete blood counts (CBCs) can be performed at baseline and post-treatment to
monitor for leukocytopenia.

Considerations for Drug Resistance: Researchers should be aware that the efficacy of OTS964

can be limited by the overexpression of ATP-binding cassette (ABC) transporters, specifically

ABCG2 and ABCB1, which can mediate multidrug resistance by actively effluxing the drug from

cancer cells.[16][17][18][19] Co-administration with an ABC transporter inhibitor may be

necessary in resistant models.[19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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